

Application Note: A Stability-Indicating HPLC Method for the Determination of Troxerutin

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Compound of Interest

Compound Name: Troxerutin

Cat. No.: B1681598

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Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of **Troxerutin** in bulk drug substance and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity of the method, ensuring the separation of **Troxerutin** from its potential degradation products formed under various stress conditions. This method is suitable for routine quality control and stability testing of **Troxerutin**.

Introduction

Troxerutin, a flavonoid derivative of rutin, is widely used for its vasoprotective properties in the treatment of chronic venous insufficiency and other vascular disorders.[1] Ensuring the stability and quality of **Troxerutin** in pharmaceutical products is critical for its therapeutic efficacy and safety. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, and shelf-life. This document provides a detailed protocol for a stability-indicating HPLC method for **Troxerutin**, including forced degradation studies and method validation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Methanol:0.02M Potassium Dihydrogen Orthophosphate Buffer (pH 4.0) (25:10:65 v/v/v)[2][3]
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	20 µL
Run Time	20 minutes

Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.02M solution of potassium dihydrogen orthophosphate and adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile and methanol in the specified ratio.
- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **Troxerutin** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the HPLC method. [4][5] A target degradation of 5-20% is recommended.

- **Acid Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with the mobile phase.
- **Base Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with the mobile phase.
- **Oxidative Degradation:** To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
- **Thermal Degradation:** Place the solid **Troloxerutin** powder in a hot air oven at 105°C for 48 hours. Weigh an appropriate amount of the stressed powder and prepare a 100 µg/mL solution in the mobile phase.
- **Photolytic Degradation:** Expose the solid **Troloxerutin** powder to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Weigh an appropriate amount of the stressed powder and prepare a 100 µg/mL solution in the mobile phase.

Method Validation Protocol

The developed HPLC method is validated as per ICH Q2(R1) guidelines.

- **Specificity:** Analyze the blank (mobile phase), a standard solution of **Troloxerutin**, and the stressed samples. The method is considered specific if the **Troloxerutin** peak is well-resolved from any degradation peaks.
- **Linearity:** Analyze the working standard solutions in the range of 10-100 µg/mL in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Accuracy (Recovery):** Perform recovery studies by spiking a placebo formulation with known concentrations of **Troloxerutin** at three levels (80%, 100%, and 120% of the target assay

concentration). The mean recovery should be within 98.0-102.0%.

- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate injections of a 50 µg/mL standard solution on the same day. The relative standard deviation (%RSD) should be $\leq 2.0\%$.
 - Intermediate Precision (Inter-day precision): Analyze the same standard solution on two different days by two different analysts. The %RSD should be $\leq 2.0\%$.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ± 0.1 mL/min, mobile phase composition by $\pm 2\%$, and column temperature by $\pm 2^\circ\text{C}$) and assess the effect on the results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	4500
%RSD of Peak Area	$\leq 2.0\%$	0.8%

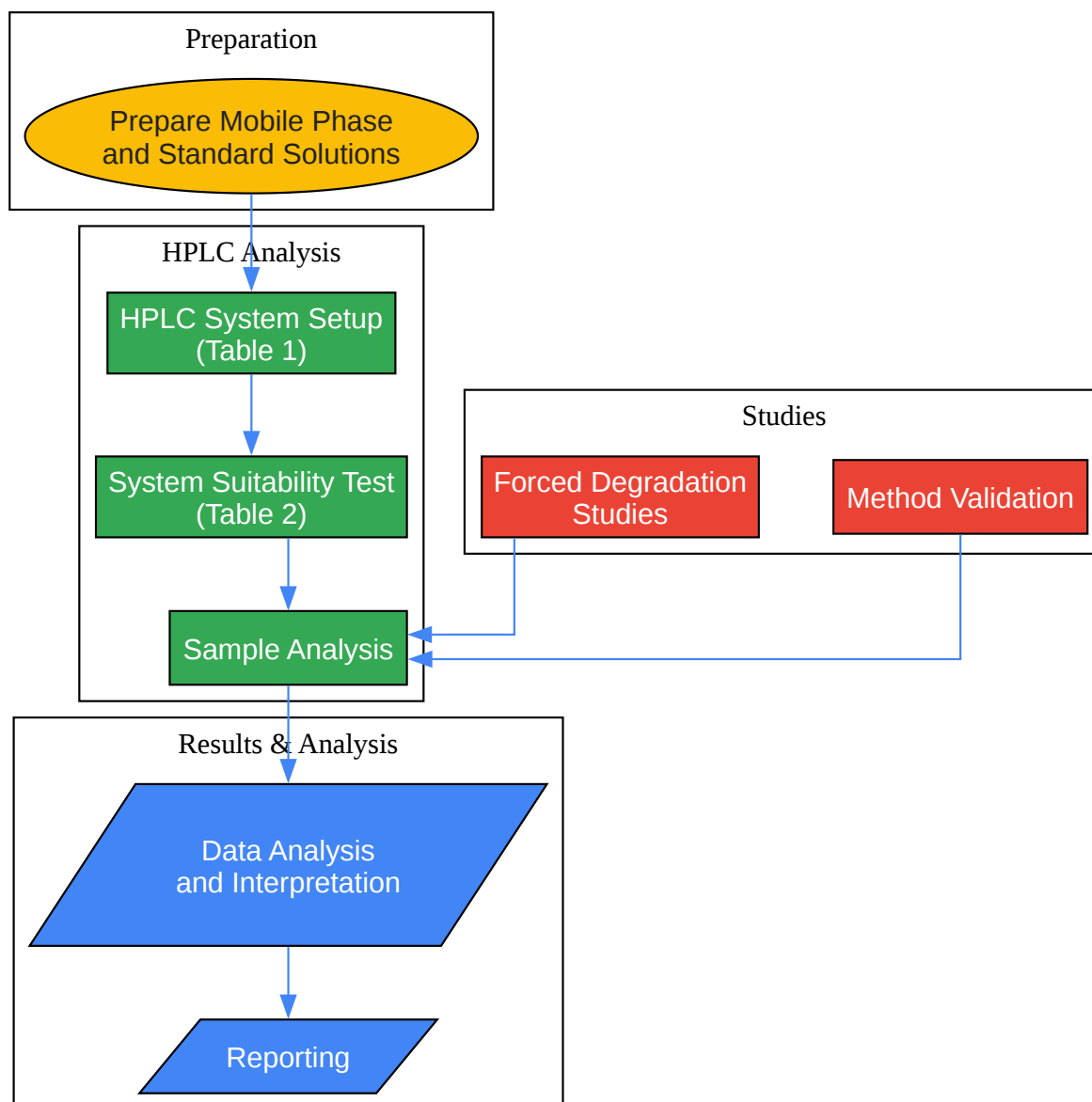
Table 3: Results of Forced Degradation Studies

Stress Condition	% Degradation of Troxerutin	No. of Degradation Peaks	Resolution (Troxerutin and nearest peak)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)	15.2	2	> 2.0
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)	18.5	3	> 2.0
Oxidative (3% H ₂ O ₂ , RT, 24h)	12.8	1	> 2.0
Thermal (105°C, 48h)	8.5	1	> 2.0
Photolytic (UV/Vis, 7 days)	5.2	1	> 2.0

Table 4: Method Validation Summary

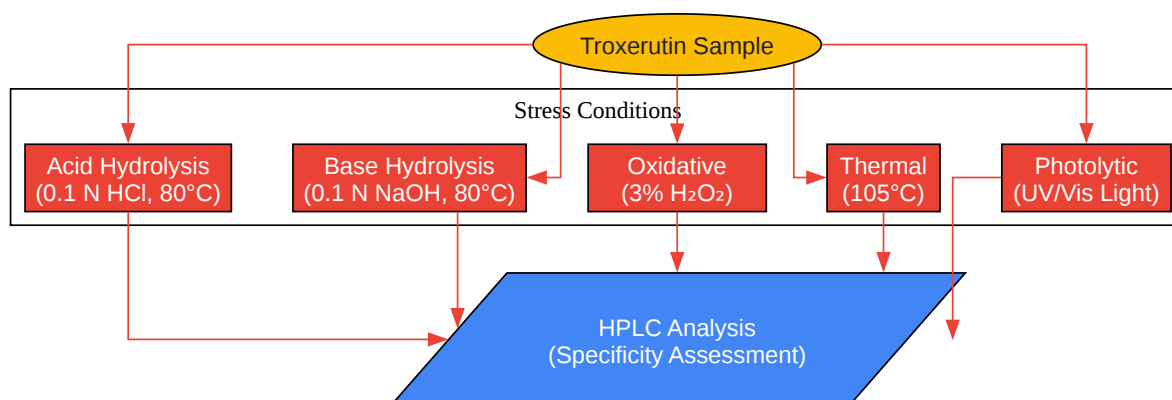
Validation Parameter	Result	Acceptance Criteria
Linearity (r ²)	0.9995	≥ 0.999
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.65%	≤ 2.0%
- Intermediate Precision	1.12%	≤ 2.0%
LOD	0.1 µg/mL	-
LOQ	0.3 µg/mL	-
Robustness	No significant impact on results	System suitability passes

Visualizations



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Caption: Overall experimental workflow for the stability-indicating HPLC method development.



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Caption: Logical relationship of the forced degradation studies.

Conclusion

The developed HPLC method is simple, precise, accurate, and specific for the determination of **Troxerutin** in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability monitoring of **Troxerutin** in bulk and pharmaceutical dosage forms. The forced degradation studies demonstrated the stability-indicating nature of the method, making it a reliable tool for assessing the quality and shelf-life of **Troxerutin**-containing products.

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